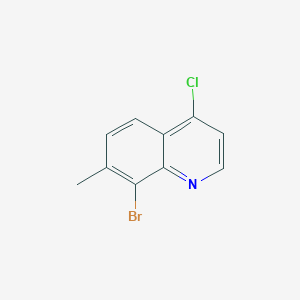

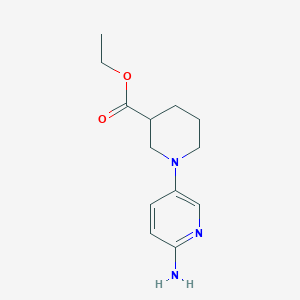

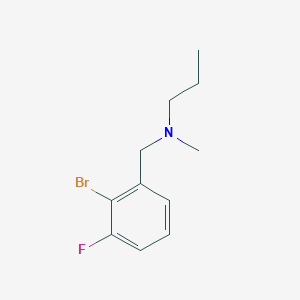

![molecular formula C10H10N2O B1406106 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 27284-69-1](/img/structure/B1406106.png)

1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

説明

1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol . The compound has been used in the development of a class of derivatives targeting FGFR with development prospects .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The InChI string is InChI=1S/C9H10N2/c1-7-3-5-10-9-8(7)4-6-11(9)2/h3-6H,1-2H3 .Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 146.19 g/mol, XLogP3-AA of 1.6, hydrogen bond donor count of 0, hydrogen bond acceptor count of 1, and rotatable bond count of 0 . The compound also has a topological polar surface area of 17.8 Ų and a complexity of 147 .科学的研究の応用

Cancer Therapy: FGFR Inhibitors

1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression and development of several cancers . These derivatives can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy.

Breast Cancer Treatment

Specifically, in breast cancer research, these compounds have shown effectiveness against 4T1 breast cancer cell lines, inhibiting cell proliferation and inducing apoptosis . This application is significant due to the aggressive nature of this cancer type.

Targeting Signal Transduction Pathways

The compound’s derivatives are involved in regulating signal transduction pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are crucial for organ development, cell proliferation, and angiogenesis, highlighting the compound’s potential in developmental biology and cancer research.

Lead Compound Optimization

Due to its low molecular weight and potent activity, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as an appealing lead compound for further optimization in drug development . This is a critical step in the pharmaceutical industry for creating more effective drugs.

Anticancer Immunomodulators

As a reactant, this compound is used in the preparation of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators . This application is particularly interesting for its dual role in cancer treatment and immune system modulation.

Inhibition of Enzyme Activity

The compound is also a reactant for inhibitors of BACE-1 activity, an enzyme linked to Alzheimer’s disease . This suggests a potential application in neurodegenerative disease research.

Prostate Cancer Research

Another application includes the development of prostate cancer invasion and migration inhibitors . Given the prevalence of prostate cancer, this research application has significant therapeutic implications.

Kinase Inhibition

Lastly, it serves as a precursor for the synthesis of cell division cycle 7 kinase inhibitors . Kinases play a pivotal role in cell cycle regulation, and their inhibition is a key area of research in cancer therapy.

作用機序

Target of Action

The primary target of 1,4-Dimethyl-1H-pyrrolo[2,3-B]pyridine-3-carboxaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action affects these pathways and their downstream effects. The inhibition of FGFR signaling can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

特性

IUPAC Name |

1,4-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-11-10-9(7)8(6-13)5-12(10)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMKXBFBLVDUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CN(C2=NC=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301203939 | |

| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

CAS RN |

27284-69-1 | |

| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27284-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

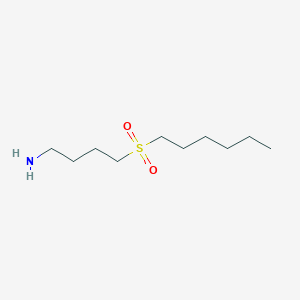

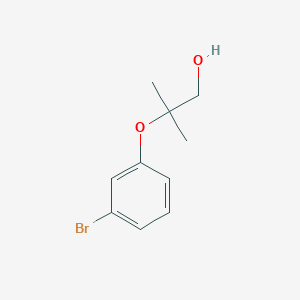

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)

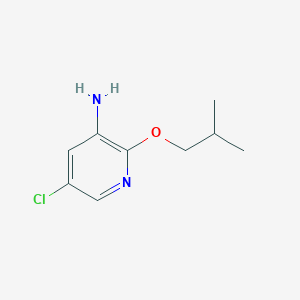

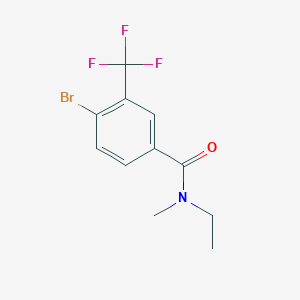

![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)

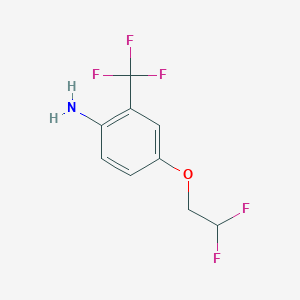

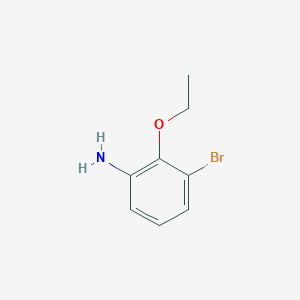

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)

![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)